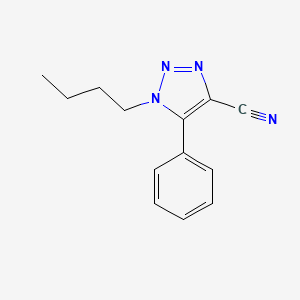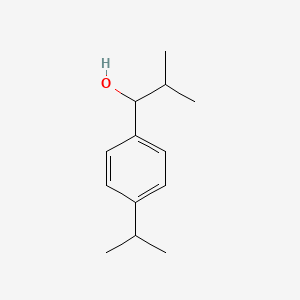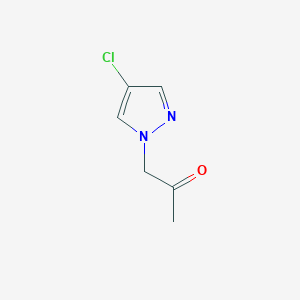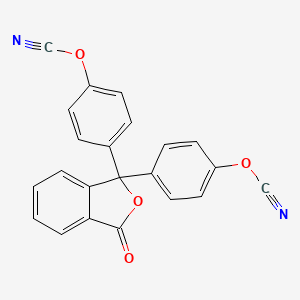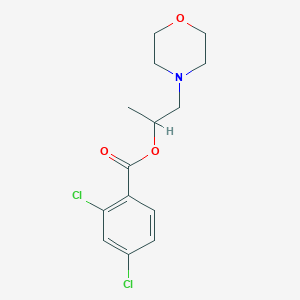
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a morpholine ring attached to a propan-2-yl group, which is further linked to a 2,4-dichlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the reaction of 1-(Morpholin-4-yl)propan-2-ol with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-(Morpholin-4-yl)propan-2-ol and 2,4-dichlorobenzoic acid.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions may require the use of strong bases or catalysts to facilitate the reaction.
Major Products Formed
Hydrolysis: 1-(Morpholin-4-yl)propan-2-ol and 2,4-dichlorobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, particularly those containing morpholine and benzoate functionalities.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
1-Morpholin-4-yl-3-(2-nitrophenoxy)-2-propanol: This compound shares the morpholine and propanol moieties but differs in the aromatic substitution.
N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide: Similar in having a morpholine ring and a propan-2-yl group but with different aromatic and amide functionalities.
Uniqueness
1-(Morpholin-4-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to the presence of the 2,4-dichlorobenzoate moiety, which imparts specific chemical and biological properties. The dichlorobenzene ring can participate in unique interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
431940-14-6 |
|---|---|
Fórmula molecular |
C14H17Cl2NO3 |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
1-morpholin-4-ylpropan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H17Cl2NO3/c1-10(9-17-4-6-19-7-5-17)20-14(18)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7,9H2,1H3 |
Clave InChI |
AIKMXEUUCZWDSN-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCOCC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
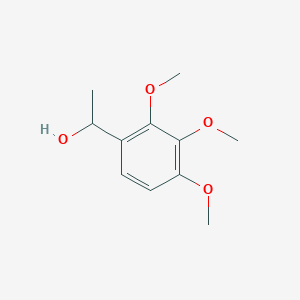
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)

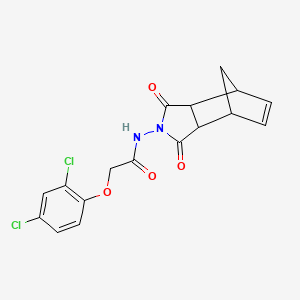
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)

